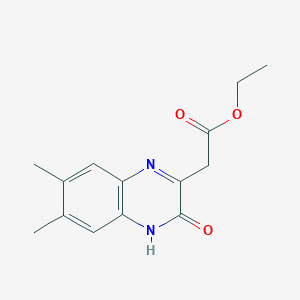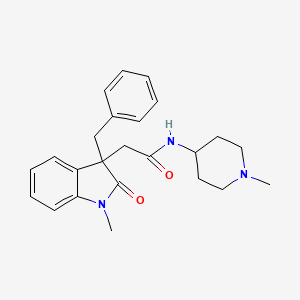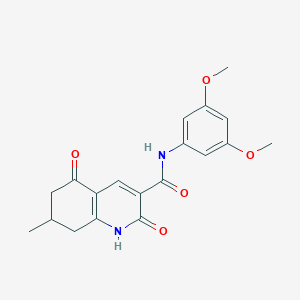
ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate, also known as Ethyl HDA, is a chemical compound that has recently gained attention in the field of scientific research. It is a quinoxaline derivative that has shown potential in various applications such as anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the inhibition of DNA synthesis and cell division. It also induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. This compound HDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound HDA has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties. This compound HDA has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a potential selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA is its potential as a selective anticancer agent. It also has antimicrobial properties, making it a potential antimicrobial agent. However, one of the limitations of this compound HDA is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability. Another direction is the development of novel formulations to improve its solubility. This compound HDA can also be further studied for its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi. Additionally, the potential of this compound HDA as a selective anticancer agent can be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the reaction of 3-hydroxy-6,7-dimethylquinoxaline-2-carboxylic acid with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via esterification to form this compound HDA. This method has been optimized to yield high purity and yield of this compound HDA.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA has shown potential as an anticancer agent in various cancer cell lines. It induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. It also inhibits the growth of bacteria and fungi, making it a potential antimicrobial agent.
Eigenschaften
IUPAC Name |
ethyl 2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)7-12-14(18)16-11-6-9(3)8(2)5-10(11)15-12/h5-6H,4,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYCMKXHOLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C(=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5360521.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)
![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)
![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)